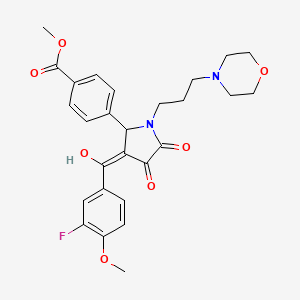
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups, including a fluoro-methoxybenzoyl group, a hydroxy group, a morpholinopropyl group, and a pyrrol-2-yl benzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoro-Methoxybenzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the fluoro-methoxybenzoyl intermediate.
Pyrrole Ring Formation: The intermediate is then reacted with suitable reagents to form the pyrrole ring, incorporating the fluoro-methoxybenzoyl group.
Morpholinopropyl Substitution: The pyrrole intermediate undergoes substitution with a morpholinopropyl group, typically using a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro-methoxybenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluoro-methoxybenzoyl group may yield an alcohol.
Scientific Research Applications
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can be compared with similar compounds, such as:
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-piperidinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with a piperidinopropyl group instead of a morpholinopropyl group.
Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-aminopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with an aminopropyl group instead of a morpholinopropyl group.
Properties
CAS No. |
618081-55-3 |
|---|---|
Molecular Formula |
C27H29FN2O7 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-3-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C27H29FN2O7/c1-35-21-9-8-19(16-20(21)28)24(31)22-23(17-4-6-18(7-5-17)27(34)36-2)30(26(33)25(22)32)11-3-10-29-12-14-37-15-13-29/h4-9,16,23,31H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
BNZGQSLHGYVGEQ-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















